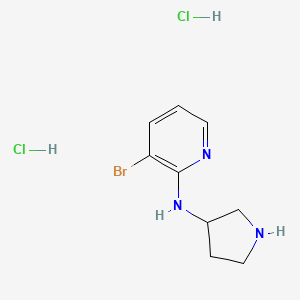

3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

3-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.2ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVVVCOFMCWSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=C(C=CC=N2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride (CAS No. 2097954-18-0) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H14BrCl2N3

- Molecular Weight : 315.03 g/mol

- CAS Number : 2097954-18-0

The compound is primarily recognized as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. GSK-3β plays a crucial role in various cellular processes, including the regulation of glycogen metabolism and the phosphorylation of tau protein, which is implicated in Alzheimer's disease pathology. Inhibition of GSK-3β can lead to reduced tau phosphorylation and decreased neuroinflammation.

Inhibitory Effects on GSK-3β

Recent studies have demonstrated that compounds structurally related to 3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine exhibit potent inhibitory effects on GSK-3β. For instance, a related compound showed an IC50 value of 70 nM against GSK-3β, indicating strong binding affinity and potential therapeutic efficacy in neurodegenerative conditions .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells), revealed that the compound does not significantly affect cell viability at concentrations up to 10 μM. In HT-22 cells, no cytotoxic effects were observed even at higher concentrations (IC50 > 100 μM), suggesting a favorable safety profile for further development .

Anti-inflammatory Activity

In addition to its role as a GSK-3β inhibitor, this compound has shown anti-inflammatory properties. Studies indicate that it can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated models . This dual action—both neuroprotective and anti-inflammatory—positions it as a promising candidate for treating Alzheimer's disease.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H14BrCl2N3 |

| Molecular Weight | 315.03 g/mol |

| CAS Number | 2097954-18-0 |

| GSK-3β IC50 | 70 nM |

| Cytotoxicity (HT-22 Cells) | IC50 > 100 μM |

| Cytotoxicity (BV-2 Cells) | IC50 > 10 μM |

| Anti-inflammatory Activity | IL-6, TNF-α reduction |

Case Studies

- Neurodegeneration Model : In a cellular model of tau-induced neurodegeneration, treatment with the compound restored cell viability after exposure to okadaic acid, demonstrating its protective effects against neurotoxic insults .

- Pharmacokinetic Profile : ADME-tox studies indicated high permeability in PAMPA (Pe = 9.4) and metabolic stability in human liver microsomes (HLMs), suggesting good bioavailability and low risk of metabolic degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substitution Patterns

The target compound is distinguished by three key features:

Bromine Position : Bromine is located at the 3-position of the pyridine ring, contrasting with analogs like (6-bromo-N-piperidin-3-ylpyridin-2-amine hydrochloride) (), where bromine is at the 6-position. This positional isomerism influences electronic effects and steric interactions in binding or reactivity .

Amine Ring : The pyrrolidine ring (5-membered) at the pyridine’s N-position differs from piperidine (6-membered) in analogs like the compound in . Smaller ring size may enhance rigidity and affect molecular interactions .

Salt Form : The dihydrochloride salt improves aqueous solubility compared to freebase forms (e.g., N-(pyrrolidin-3-yl)pyridin-2-amine in ) .

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 3-Bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride* | C₉H₁₂BrCl₂N₃ | 313.03 | Not provided | 3-bromo, pyrrolidine, dihydrochloride |

| N-(pyrrolidin-3-yl)pyridin-2-amine | C₉H₁₃N₃ | 163.22 | EN300-172398 | Freebase, no bromine |

| (6-Bromo-N-piperidin-3-ylpyridin-2-amine hydrochloride) | C₁₀H₁₅BrClN₃ | 292.61 | 1185319-74-7 | 6-bromo, piperidine, hydrochloride |

| 4-(4-Aminobutyl)pyridin-2-amine dihydrochloride | C₉H₁₅Cl₂N₃ | 224.13 | Not provided | Dihydrochloride, alkyl chain extension |

Physicochemical Properties

- Solubility : The dihydrochloride salt form (target compound) enhances water solubility compared to freebase analogs like N-(pyrrolidin-3-yl)pyridin-2-amine (). Piperidine analogs () may exhibit lower solubility due to larger hydrophobic ring systems .

- Stability : Bromine at the 3-position (target) vs. 6-position () could influence stability; para-substituted bromines are typically less sterically hindered but more electron-withdrawing .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminopyridine derivatives are commonly used as starting materials due to their availability and reactivity.

- The pyrrolidin-3-yl moiety is introduced either by direct amination or through coupling with protected pyrrolidine intermediates.

- Bromination is typically achieved using bromine sources or in situ generated bromine under oxidative conditions.

Bromination and Amination Approaches

A notable synthetic approach involves the use of α-bromoketones and 2-aminopyridines under controlled oxidative conditions:

- Chemodivergent synthesis : By tuning reaction conditions, either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines can be selectively synthesized from α-bromoketones and 2-aminopyridines.

- For the target compound, conditions favoring bromination at the 3-position of the pyridine ring are employed, often involving tert-butyl hydroperoxide (TBHP) as an oxidant and bromine sources generated in situ.

- The reaction is typically conducted in solvents like ethyl acetate or toluene at elevated temperatures (around 90–100 °C).

Salt Formation

- The dihydrochloride salt is formed by treatment with hydrochloric acid, which protonates the amine groups, improving the compound's crystallinity and handling properties.

- Acid addition salts are crucial for pharmaceutical intermediates to enhance stability and bioavailability.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amination of 2-aminopyridine | Pyrrolidin-3-yl amine or protected derivative | Ethyl acetate | 90 °C | 3 h | Moderate | Formation of N-(pyrrolidin-3-yl)pyridin-2-amine |

| Bromination at 3-position | TBHP, in situ generated Br2 | Ethyl acetate | 90 °C | 3 h | Good | Bromination via radical mechanism |

| Salt formation | HCl (hydrochloric acid) | Appropriate solvent | Ambient | 1–2 h | High | Formation of dihydrochloride salt |

Note: Yields and conditions are approximations based on analogous reactions reported in literature.

Mechanistic Insights

- The bromination step proceeds via a radical mechanism where TBHP oxidizes bromide ions to bromine radicals, which selectively brominate the 3-position of the pyridine ring.

- Amination involves nucleophilic attack of the pyrrolidin-3-yl amine on the pyridine ring or a suitable intermediate.

- The formation of the dihydrochloride salt involves protonation of the amine groups, stabilizing the compound and facilitating crystallization.

Research Findings and Optimization

- Studies have shown that the presence of iodine and TBHP can promote C–C bond cleavage and amide formation, but for selective bromination, TBHP alone in ethyl acetate is preferred.

- Radical scavengers inhibit bromination, confirming the radical nature of the bromination step.

- Optimization of solvent and temperature is critical to maximize yield and purity.

- The dihydrochloride salt form exhibits improved physicochemical properties, including enhanced crystallinity and solubility, which are beneficial for downstream applications.

Summary Table of Key Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.